Perfluoropinacol

Description

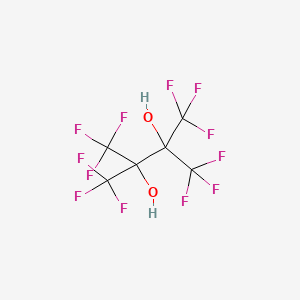

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F12O2/c7-3(8,9)1(19,4(10,11)12)2(20,5(13,14)15)6(16,17)18/h19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDCWKGUOZVDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)O)(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238701 | |

| Record name | Perfluoropinacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918-21-8 | |

| Record name | 1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoropinacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoropinacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluoro-2,3-dimethylbutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Perfluoropinacol

Reduction of Hexafluoroacetone (B58046)

The dimerization of two hexafluoroacetone molecules through a reductive process is the foundational route to perfluoropinacol. This can be achieved through chemical or photochemical methods.

The reductive dimerization of hexafluoroacetone can be effectively carried out using alkali metals, such as sodium, in a suitable donor solvent like tetrahydrofuran (B95107) (THF). cdnsciencepub.comcapes.gov.brrsc.org The reaction proceeds via an electron transfer from the alkali metal to the hexafluoroacetone, which is known for its electrophilic nature. cdnsciencepub.com This transfer generates a hexafluoroacetone ketyl radical anion, which then undergoes dimerization. cdnsciencepub.com This process ultimately leads to the formation of the stable ionic disodium (B8443419) alkoxide of this compound. cdnsciencepub.comcapes.gov.brrsc.org This salt is a crucial and reactive intermediate for the synthesis of various this compound derivatives. cdnsciencepub.comcapes.gov.brcdnsciencepub.comresearchgate.net

This disodium salt can then be protonated in a subsequent step to yield the final this compound product.

An alternative synthetic route involves the bimolecular reduction of hexafluoroacetone under the influence of light energy, typically in the wavelength range of 1000-7000 Å. google.com This photochemical process is conducted under substantially anhydrous conditions in the presence of a monohydric alcohol that has a hydrogen atom on its carbinol carbon. google.com The alcohol acts as a hydrogen donor, becoming oxidized to a ketone or aldehyde in the process. google.com

The general reaction using isopropyl alcohol as an example is: 2 (CF₃)₂CO + (CH₃)₂CHOH --(light)--> (CF₃)₂C(OH)C(OH)(CF₃)₂ + (CH₃)₂CO google.com

While ordinary sunlight can effect the reaction, sources richer in ultraviolet radiation (1800-4000 Å), such as mercury vapor arcs, are more efficient. google.com The reaction can be performed in open or closed vessels, as hexafluoroacetone often forms high-boiling hemiketals with the alcohol, mitigating the escape of the gaseous ketone. google.com A variety of primary and secondary alcohols can serve as the hydrogen donor.

Table 1: Suitable Alcohols for Photochemical Synthesis of this compound google.com

| Alcohol |

|---|

| Methyl alcohol |

| Ethyl alcohol |

| Isopropyl alcohol |

| n-Butyl alcohol |

| Allyl alcohol |

| Cyclohexanol |

Other Synthetic Approaches

Beyond the reduction of hexafluoroacetone, other methods have been developed. One such process involves the solid-phase direct fluorination of pinacol (B44631) carbonate, which is subsequently hydrolyzed to produce this compound. google.com This provides an alternative pathway that starts from a non-fluorinated precursor.

Synthesis of this compound Derivatives

The reactivity of this compound and its intermediates allows for the synthesis of a range of derivatives, particularly those involving its alkoxide form.

As mentioned previously, the reaction of hexafluoroacetone with sodium in THF yields the ionic disodium alkoxide of this compound. cdnsciencepub.comcapes.gov.brrsc.org This intermediate is a stable entity that can be handled as a solution or isolated as a white solid solvate after evaporating the solvent. cdnsciencepub.com Its stability and reactivity make it a convenient starting point for producing various covalent derivatives of this compound, as the alkoxide readily reacts with different halides. cdnsciencepub.comcapes.gov.br

The prepared solution of the disodium alkoxide of this compound serves as an excellent reagent for creating cyclic derivatives with Group 14 elements. cdnsciencepub.comcapes.gov.br By reacting the disodium alkoxide with dihalides of silicon, germanium, or tin, the corresponding five-membered heterocyclic alkoxides are formed. cdnsciencepub.comcapes.gov.brcdnsciencepub.comresearchgate.net For example, reaction with dimethyldichlorosilane, dimethyldichlorogermane, or dimethyldichlorostannane results in the immediate precipitation of sodium chloride and the formation of the respective cyclic compounds. cdnsciencepub.com

Table 2: Examples of Cyclic this compound Derivatives with Group 14 Elements cdnsciencepub.com

| Reactant | Product |

|---|---|

| Dimethyldichlorosilane | 2,2-Dimethyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3-dioxa-2-silacyclopentane |

| Dimethyldichlorogermane | 2,2-Dimethyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3-dioxa-2-germacyclopentane |

These reactions demonstrate a versatile method for incorporating silicon, germanium, and tin into a fluorinated pinacol framework, leveraging the reactivity of the disodium alkoxide intermediate. cdnsciencepub.com

Reactions with Sulfur Halides (Thionyl Chloride, Sulfuryl Chloride, Sulfur(II) Chloride)

The disodium alkoxide of this compound serves as a versatile intermediate for the synthesis of various cyclic derivatives. Its reaction with sulfur halides, such as thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), and sulfur(II) chloride (SCl₂), provides a direct route to sulfur-containing esters of this compound. cdnsciencepub.comcdnsciencepub.com

The reaction between the disodium salt of this compound and thionyl chloride results in the formation of the cyclic sulfite (B76179) ester, this compound sulfite. cdnsciencepub.comrsc.org Similarly, reacting the disodium alkoxide with sulfuryl chloride yields the corresponding cyclic sulfate (B86663) ester, this compound sulfate. cdnsciencepub.comrsc.org These reactions proceed readily, typically involving the precipitation of sodium chloride from a solvent like tetrahydrofuran (THF). cdnsciencepub.com

The reaction with sulfur(II) chloride is more complex than a simple substitution. It leads to a disproportionation reaction of the sulfur(II) species. cdnsciencepub.com Instead of the expected simple sulfide, the product isolated is this compound ortho-sulfite, a compound where the sulfur atom is in the +4 oxidation state. cdnsciencepub.comrsc.org This transformation involves the disproportionation of sulfur(II) to sulfur(IV) and elemental sulfur. cdnsciencepub.comrsc.org Such a reaction, where a chloride reacts with an ionic salt in a donor solvent to form a compound with a sulfur(IV) atom bonded to four other atoms, is not without precedent; sulfur(IV) fluoride (B91410) can be prepared by reacting sulfur(II) chloride with sodium fluoride in acetonitrile (B52724). cdnsciencepub.com The formation of this compound ortho-sulfite is notable as it represents a rare example of a stable compound with a sulfur(IV) atom bonded to four oxygen atoms. rsc.org

Table 1: Products from the Reaction of Disodium Perfluoropinacolate with Sulfur Halides

| Reactant | Product | Boiling Point (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | This compound Sulfite | 120 | 40.4 | cdnsciencepub.comrsc.org |

| Sulfuryl Chloride (SO₂Cl₂) | This compound Sulfate | 120-122 | - | rsc.org |

| Sulfur(II) Chloride (SCl₂) | This compound Ortho-sulfite | - (m.p. 51-53°C) | - | cdnsciencepub.comrsc.org |

Derivatization for Fluorous Ethers and Surfactants

This compound is a valuable building block for the synthesis of specialized fluorous compounds, including fluorous ethers and surfactants, which are utilized in areas like fluorous phase chemistry and materials science. The high fluorine content and unique structure of this compound impart desirable properties to its derivatives.

One method for the synthesis of fluorophilic ethers of this compound is the Mitsunobu reaction. core.ac.uk This reaction allows for the formation of C-O bonds under mild conditions and has been successfully applied to produce ethers from this compound. core.ac.uk These fluorous ethers are of interest for their potential use in fluorous biphase systems, where their high fluorophilicity facilitates catalyst recovery and product separation. core.ac.ukepdf.pub

The structure of this compound also lends itself to the creation of surfactants. By derivatizing the hydroxyl groups with appropriate hydrophilic or lipophilic moieties, amphiphilic molecules can be constructed. While specific examples of surfactants derived directly from this compound are not extensively detailed in the provided search results, the underlying principle involves creating a molecule with a highly fluorinated, hydrophobic ("fluorous") tail and a distinct head group. The use of fluoroalcohols like this compound as buffer components in chromatography has been shown to create a "fluorous layer" on the stationary phase, which can interact with analytes, demonstrating the surface-active potential of such compounds. researchgate.net The synthesis of novel branched fluorinated surfactants often incorporates highly branched fluorinated groups to enhance their properties, a structural motif present in this compound. epa.gov

Advanced Spectroscopic Characterization of Perfluoropinacol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of perfluoropinacol-containing molecules, offering unparalleled detail on the local environment of specific nuclei.

Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for characterizing organofluorine compounds like this compound and its derivatives. numberanalytics.comnumberanalytics.com The wide chemical shift range of ¹⁹F NMR allows for the resolution of subtle differences in the fluorine environments within a molecule. numberanalytics.comnumberanalytics.com

For pure this compound, the ¹⁹F NMR spectrum is straightforward, exhibiting a single unsplit resonance band, confirming the equivalence of all trifluoromethyl (CF₃) groups. google.com However, in its derivatives, the spectra become more complex, providing significant structural information. For instance, the ¹⁹F NMR spectrum of a this compound ortho-sulfite derivative shows two broad absorptions, indicating that the eight CF₃ groups are divided into two distinct sets of four, suggesting a non-tetrahedral arrangement around the sulfur atom. rsc.org

In metal complexes, ¹⁹F NMR reveals details about ligand coordination and dynamics. The ¹⁹F NMR spectrum of a tellurium derivative, by contrast, shows only a single singlet, suggesting rapid molecular inversion that makes all fluorine atoms equivalent on the NMR timescale. cdnsciencepub.com For tin(IV) and tin(II) perfluoropinacolate complexes, room temperature ¹⁹F NMR spectra show multiple resonances, indicating distinct fluorine environments. rsc.org Variable-temperature ¹⁹F NMR studies on these tin complexes reveal fluxional behavior, where different fluorine environments interconvert, leading to coalescence of the signals at higher temperatures. rsc.org Similarly, in a study of amidination reactions catalyzed by this compound, the ¹⁹F NMR spectra of the resulting boronate ester products displayed multiple signals between δ -66 and -70 ppm, confirming the incorporation of the this compound moiety. griffith.edu.auarkat-usa.org

¹⁹F NMR Chemical Shift Data for this compound Derivatives

| Compound/System | Solvent | Chemical Shift (δ) in ppm |

| This compound Ortho-sulfite | - | Two broad absorptions (specific shifts not reported) rsc.org |

| This compound Tellurium Derivative | - | -7.9 (singlet, relative to trifluoroacetic acid) cdnsciencepub.com |

| Amidine derivative of acetonitrile (B52724) with 2-aminophenylboronic acid | DMSO-d₆ | -67.78 (dd), -68.05 (p), -69.24 griffith.edu.au |

| Amidine derivative of benzonitrile (B105546) with 2-aminophenylboronic acid | DMSO-d₆ | -67.40 (p), -67.96 (p), -68.60, -69.28 griffith.edu.au |

| Amidine derivative of 3-methoxypropionitrile (B90507) with 2-aminophenylboronic acid | DMSO-d₆ | -67.9 (dsex) arkat-usa.org |

| Bis(perfluoropinacolato)silane-acetonitrile adduct, 1·(MeCN) | CD₃CN | 69.5 to 70.6 (two partially overlaying broad multiplets) researchgate.net |

| Pentavalent silicate (B1173343) species, [1-F]⁻ | - | 69.8 to 70.1 (multiplet, CF₃), 70.8 to 71.1 (multiplet, CF₃), 138.6 to 138.9 (multiplet, Si-F) researchgate.net |

This compound has been identified as a highly effective additive in boronic acid-catalyzed reactions, such as the Beckmann rearrangement and amidination. griffith.edu.auacs.orgepa.govresearchgate.net ¹¹B NMR spectroscopy is crucial for probing the mechanism of these catalytic systems. Studies have shown that this compound reacts with the boronic acid catalyst to form a transient, highly electrophilic boronic ester. acs.orgepa.govresearchgate.net This intermediate serves as an internal Lewis acid, activating the substrate and accelerating the rate-limiting step of the reaction. acs.orgepa.govresearchgate.net In the amidination of 2-aminophenylboronic acid, ¹¹B NMR analysis of the product mixture confirmed the presence of the resulting boronate ester, with signals observed around δ 5.78 to 12.01 ppm. griffith.edu.auarkat-usa.org

¹¹B NMR Data for this compound-Boronic Acid Systems

| Compound/System | Solvent | Chemical Shift (δ) in ppm |

| Amidine derivative of bromoacetonitrile (B46782) with 2-aminophenylboronic acid | DMSO-d₆ | 5.78 griffith.edu.au |

| Amidine derivative of 3-methoxypropionitrile with 2-aminophenylboronic acid | DMSO-d₆ | 5.91 arkat-usa.org |

| Amidine derivative of benzonitrile with 2-aminophenylboronic acid | DMSO-d₆ | 11.63 griffith.edu.au |

| Amidine derivative of acetonitrile with 2-aminophenylboronic acid | Methanol-d₄ | 12.01, 6.29 griffith.edu.au |

The combination of ¹¹⁹Sn Mössbauer and NMR spectroscopies provides a comprehensive electronic and structural characterization of tin complexes featuring the perfluoropinacolate (pinF) ligand. rsc.orgosti.govnih.gov A distinct difference is observed between Sn(IV) and Sn(II) complexes.

Six-coordinate Sn(IV) complexes, such as [Sn(pinF)₃]²⁻, exhibit ¹¹⁹Sn Mössbauer spectra with isomer shifts (δ) near 0 mm/s and small or nonexistent quadrupole splitting (ΔE_Q), which is characteristic of the Sn(IV) oxidation state in a symmetric environment, similar to SnO₂ (cassiterite). rsc.orgnih.gov The ¹¹⁹Sn NMR spectra for these Sn(IV) complexes show resonances in the range of -580 to -620 ppm. rsc.org

In contrast, four-coordinate Sn(II) complexes like [Sn(pinF)₂]²⁻, which possess a stereochemically active lone pair of electrons, show markedly different spectroscopic features. osti.govnih.gov Their ¹¹⁹Sn Mössbauer spectra display large isomer shifts (δ ≈ 3 mm/s) and significant quadrupole splitting (ΔE_Q ≈ 2 mm/s), indicative of the lower oxidation state and a distorted coordination geometry. rsc.org The ¹¹⁹Sn NMR chemical shifts for these Sn(II) species are found at a much lower frequency, ranging from -435 to -501 ppm. rsc.org Computational studies confirm that the lone pair in these Sn(II) complexes is localized in the 5s orbital, rendering the tin center unreactive toward both Lewis acids and bases. osti.govnih.gov

Spectroscopic Data for Tin-Perfluoropinacolate Complexes

| Complex | Oxidation State | Technique | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | ¹¹⁹Sn NMR (δ) (ppm) |

| [Sn(pinF)₃]²⁻ analogs (1-3) | Sn(IV) | ¹¹⁹Sn Mössbauer | -0.01 to 0.04 rsc.org | 0.00 to 0.17 rsc.org | -581.4 to -615.1 rsc.org |

| [Sn(pinF)₂]²⁻ analogs (4-5) | Sn(II) | ¹¹⁹Sn Mössbauer | 2.97 to 3.01 rsc.org | 1.95 to 2.11 rsc.org | -435.0 to -500.9 rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify key functional groups in this compound and its derivatives. The spectrum of pure liquid this compound shows a strong absorption band at 2.85 µm (approximately 3509 cm⁻¹), which is characteristic of the O-H stretching vibration. google.com In derivatives where the hydroxyl protons are replaced, this band is absent. The spectra of this compound derivatives are dominated by very strong absorption bands in the 1100-1200 cm⁻¹ region, which are assigned to C-F stretching vibrations. cdnsciencepub.com Furthermore, a series of absorptions near 1100, 1000, 950, 880, and 740 cm⁻¹ have been suggested to be characteristic frequencies of the five-membered ring system formed when this compound acts as a bidentate ligand. rsc.orgcdnsciencepub.com

Characteristic IR Frequencies for this compound and its Derivatives (cm⁻¹)

| Functional Group / Moiety | Frequency (cm⁻¹) | Source(s) |

| O-H Stretch (pure liquid) | ~3509 | google.com |

| C-F Stretch | 1100 - 1200 | cdnsciencepub.com |

| Characteristic Ring Frequencies | ~1100, ~1000, ~950, ~880, ~740 | rsc.orgcdnsciencepub.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and fragmentation patterns of this compound derivatives, confirming their elemental composition and structure. ut.eeut.ee For example, the mass spectrum of this compound ortho-sulfite was instrumental in confirming its molecular formula as C₁₂F₂₄O₄S. rsc.orgcdnsciencepub.com While the molecular ion peak (m/z = 696) was not observed, the spectrum showed a series of heavy fragment ions corresponding to the loss of fluorine (F) and trifluoromethyl (CF₃) groups. rsc.org The fragmentation pattern provided a rationalization for the proposed bicyclic ortho-sulfite structure. cdnsciencepub.com In studies involving this compound-boronate esters, positive-ion mode mass spectrometry was used to confirm the formation of the target amidine products, with observed m/z values matching the calculated molecular weights. griffith.edu.auarkat-usa.org

Mass Spectrometry Fragmentation Data for this compound Ortho-sulfite

| m/z | Relative Intensity | Proposed Formula | Loss from Parent Molecule |

| 677 | 0.5% | [C₁₂F₂₃O₄S]⁺ | F |

| 627 | 37% | [C₁₁F₂₁O₄S]⁺ | CF₃ |

| 511 | 5% | [C₉F₁₇O₃S]⁺ | - |

| 364 | 19% | [C₆F₁₂O₂S]⁺ | - |

| 300 | 6% | [C₆F₁₂]⁺ | - |

Intensities are relative to 100 for the peak at m/z = 231 (C₅F₇O₂⁺). Data from rsc.orgcdnsciencepub.com.

X-ray Crystallography for Complex Structures

The structure of this compound ortho-sulfite was investigated, and preliminary results showed that it crystallizes in the tetragonal space group I4₁/a. cdnsciencepub.com More recently, the structures of several lanthanide perfluoropinacolate complexes, such as [K(THF)₂][Pr(pinF)₂(THF)₃], have been determined. wheatoncollege.edu Analysis of these structures revealed how bond lengths and angles change systematically with the decreasing ionic radii across the lanthanide series. wheatoncollege.edu

Additionally, a mononuclear four-coordinate cobalt(II) complex, PPN[Li(MeOH)₄][Co(L)₂] (where H₂L = this compound), was characterized by X-ray crystallography. nih.gov The analysis showed a severely distorted coordination geometry around the cobalt center, with an O-Co-O bite angle of approximately 83.5° and a significant dihedral twist angle between the chelate planes. nih.gov This structural distortion was directly linked to the complex's magnetic anisotropy properties. nih.gov

Selected Crystallographic Data for this compound Complexes

| Compound | Crystal System | Space Group | Key Structural Features |

| This compound Ortho-sulfite | Tetragonal | I4₁/a | Unit cell parameters: a = 23.08 Å, c = 15.18 Å cdnsciencepub.com |

| PPN[Li(MeOH)₄][Co(L)₂] | - | - | Distorted [CoIIO₄] core; O-Co-O bite angle ≈ 83.5°; dihedral twist angle ≈ 55.6° nih.gov |

| [K(THF)₂][Ln(pinF)₂(THF)ₓ] (Ln=Pr, Tb, Ho) | - | - | Bond lengths decrease and bond angles increase as the ionic radius of the lanthanide metal center decreases. wheatoncollege.edu |

Computational Spectroscopic Studies

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, serve as powerful adjuncts to experimental spectroscopy for the characterization of this compound and its derivatives. These theoretical approaches provide profound insights into the electronic structure, bonding characteristics, and molecular geometries that govern the observed spectroscopic properties. By calculating spectroscopic parameters from first principles, researchers can corroborate experimental data, assign complex spectra, and rationalize chemical reactivity.

Detailed computational studies have been instrumental in understanding the behavior of perfluoropinacolate (pinF) in various chemical environments, especially in metal complexes. nih.govrsc.org Theoretical models are frequently used to predict and analyze vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and parameters for Mössbauer and Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govmdpi.comivanmr.com

Research Findings from Computational Studies:

Analysis of Metal Complexes:

A significant body of research has focused on applying computational methods to elucidate the electronic structures of metal complexes containing the perfluoropinacolate ligand.

Tin (Sn) Complexes: DFT calculations have been successfully employed to understand the unique spectroscopic features of tin(II) and tin(IV) perfluoropinacolate compounds. rsc.orgosti.gov In one study, gas-phase geometry optimizations were performed at the B3LYP level of theory using the Gaussian16 software package. rsc.org The calculations were crucial in explaining the highly unusual quadrupole splitting (ΔE_Q_) values observed in the ¹¹⁹Sn Mössbauer spectra of two Sn(II) complexes, K₂[Sn(pinF)₂] and {K(15C5)₂}₂[Sn(pinF)₂]. rsc.org

A potential energy surface (PES) calculated for the uncoordinated [Sn(pinF)₂]²⁻ dianion revealed two distinct energetic minima, each corresponding to a different O-Sn-O bond angle (approximately 110° and 148°). rsc.org The study demonstrated that the experimentally observed structures reside in different minima, and the calculated ΔE_Q_ values as a function of the O-Sn-O angle showed excellent agreement with the experimental data. rsc.org

Furthermore, Natural Bond Orbital (NBO) analysis confirmed that the Sn(II) lone pair is localized within the 5s orbital, rendering the Sn 5pₓ LUMO energetically inaccessible, which accounts for the observed lack of reactivity of the complexes. rsc.orgosti.gov

| Compound | O-Sn-O Angle (°) (Experimental) | ΔE_Q (mm s⁻¹) (Experimental) | ΔE_Q_ (mm s⁻¹) (Calculated for dianion at similar angle) |

| K₂[Sn(pinF)₂] (4) | 99.3 | 1.898 | ~1.9 |

| {K(15C5)₂}₂[Sn(pinF)₂] (5) | 145.1 | 1.505 | ~1.5 |

| A comparison of experimental structural and Mössbauer data with values predicted by DFT calculations for Sn(II) perfluoropinacolate complexes. rsc.org |

Iron (Fe) Complexes: The electronic structures and spectroscopic behavior of high-spin Fe(II) complexes supported by perfluoropinacolate have been investigated using a combination of experimental techniques and high-level computations. nih.gov The spin Hamiltonian parameters for these complexes were analyzed using both DFT and ab initio Complete Active Space Self-Consistent Field (CASSCF) calculations. nih.gov These theoretical methods were used to corroborate the zero-field splitting (ZFS) and hyperfine structure parameters determined experimentally from Mössbauer and high-field/frequency EPR (HFEPR) spectroscopy. nih.gov

The calculations successfully reproduced the sign and magnitude of the axial ZFS parameter (D) for both a square-planar complex, which was found to be positive, and a trigonal complex, which was negative. nih.gov This analysis indicated different ground state electronic configurations for the complexes: a z² ground state for the square-planar species and a |yz⟩ orbital ground state for the trigonal species. nih.gov

| Complex | Parameter | Experimental Value | Calculated Value (CASSCF) |

| {K(DME)₂}₂[Fe(pinF)₂] (Square-planar) | D (cm⁻¹) | +15.17 | +16.0 |

| {K(DME)₂}₂[Fe(pinF)₂] (Square-planar) | E/D | 0.082 | 0.08 |

| {K(18C6)}[Fe(OC₄F₉)₃] (Trigonal) | D (cm⁻¹) | -9.16 | -10.9 |

| {K(18C6)}[Fe(OC₄F₉)₃] (Trigonal) | E/D | 0.246 | 0.23 |

| A comparison of experimental and calculated Zero-Field Splitting (ZFS) parameters for Fe(II) complexes. nih.gov |

Analysis of the Perfluoropinacolate Ligand Structure:

Computational studies have also provided fundamental insights into the intrinsic properties of the perfluoropinacolate ligand itself. A combined DFT (PBE0) and ab initio (MP2, NEVPT2) study was conducted to understand the cause of the exceptionally long central C-C bond observed in crystal structures of perfluoropinacolate derivatives. researchgate.net The calculations revealed that the bond elongation is not primarily due to steric effects but arises from electronic factors, specifically negative hyperconjugation between the lone pairs of the alkoxide oxygen atoms and the σ* antibonding orbital of the central C-C bond. researchgate.net

Analysis of Boron Derivatives:

In studies of organocatalytic systems, computational methods have been used to understand the role of this compound as an additive. researchgate.net Combined ¹¹B NMR spectroscopy and computational analysis of a reaction involving a boronic acid catalyst and this compound indicated the formation of a transient, electrophilic boronic ester. This intermediate is believed to act as an internal Lewis acid, activating the substrate and accelerating the reaction. researchgate.net Additionally, periodic DFT analysis has been applied to characterize derivatives such as the this compound borate-based anion, [B(O₂C₂(CF₃)₄)₂]⁻, in the solid state. acs.org

Reactivity and Reaction Mechanisms Involving Perfluoropinacol

Activation of Lewis Acids and Substrates

The strong electron-withdrawing nature of the four trifluoromethyl (-CF₃) groups in perfluoropinacol profoundly influences its hydroxyl groups, making them significantly more acidic than those of non-fluorinated pinacol (B44631). This enhanced acidity allows the deprotonated form, the perfluoropinacolato (PFP) dianion, to act as a powerful ligand for stabilizing and activating Lewis acidic centers.

Increased Electrophilicity of Lewis AcidsWhen the perfluoropinacolato ligand coordinates to a Lewis acid, the potent inductive effect of its trifluoromethyl groups withdraws electron density from the central atom. This withdrawal significantly enhances the electrophilicity and, consequently, the Lewis acidity of the central atom. The resulting complex becomes a much stronger electron-pair acceptor than the parent Lewis acid. This principle has been effectively used to generate "Lewis superacids," which are capable of catalyzing reactions that are inaccessible with conventional Lewis acids.nih.govrsc.orgThe enhancement of Lewis acidity is a critical feature that underpins the catalytic applications of these complexes.

| Lewis Acid Precursor | Perfluoropinacolato Complex | Observed Effect on Lewis Acidity |

|---|---|---|

| B(C₆F₅)₃ | [B(C₆F₅)₃(PFP)] Adduct | Significant increase in Brønsted acidity of coordinated species. rsc.org |

| SiCl₄ | Si(PFP)₂ | Forms highly stable, electron-deficient silicon center. |

| TiF₄ | [Ti(PFP)₃]²⁻ | Creates a stable complex with an enhanced electrophilic titanium center. wikipedia.org |

Coordination Chemistry and Ligand Properties

The deprotonated form of this compound, the perfluoropinacolato (PFP) dianion, is an exceptionally effective ligand in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. acs.orgacs.org

Chelation with Transition Metal IonsThe perfluoropinacolato ligand has been shown to form stable complexes with a variety of transition metal ions, readily coordinating in aqueous solutions.acs.orgIts strong electron-withdrawing character modulates the electronic properties of the metal center, influencing the reactivity, stability, and spectroscopic properties of the resulting complex. Research has documented the synthesis and characterization of PFP complexes with numerous divalent and trivalent metal ions.

Examples of characterized perfluoropinacolato transition metal complexes include:

Fe²⁺/Fe³⁺ : Forms complexes such as K₃[Fe(PFP)₃], which is isolated as pale yellow crystals. acs.org

Co²⁺ : Cobalt complexes have been synthesized and studied for their potential reactivity. nih.govnih.gov

Ni²⁺ : Forms stable square-planar complexes like K₂[Ni(PFP)₂]. acs.org The synthesis of various nickel(II) complexes is a well-established area of coordination chemistry. lew.romdpi.commdpi.com

Cu²⁺ : Copper(II) readily forms complexes, such as K₂[Cu(PFP)₂]·2H₂O. acs.org

Zn²⁺ : Zinc forms tetrahedral complexes, for example, K₂[Zn(PFP)₂]. acs.org

Mn²⁺ : Manganese(II) forms high-spin d⁵ complexes, exemplified by K₂[Mn(PFP)₂]. acs.org

Pd²⁺ & Pt²⁺ : Palladium and platinum complexes with fluorinated ligands, including pincer-type ligands, have been developed for catalysis, demonstrating the utility of fluorination in tuning reactivity. nih.gov

Ti⁴⁺ : Titanium(IV) complexes are known, leveraging its strong Lewis acidity. wikipedia.orgnih.govamericanelements.comrsc.org

Ru, Re, Os : Perfluoropinacolato complexes with heavier transition metals like Ruthenium, Rhenium, and Osmium have been synthesized, demonstrating applications in creating stable, high-oxidation-state organometallic compounds. researchgate.net

| Metal Ion | Example Complex Formula | Coordination Number/Geometry (Typical) |

|---|---|---|

| Ni²⁺ | [Ni(PFP)₂]²⁻ | 4 (Square Planar) acs.org |

| Pd²⁺ | [Pd(PFP)₂]²⁻ | 4 (Square Planar) |

| Pt²⁺ | [Pt(PFP)₂]²⁻ | 4 (Square Planar) |

| Cu²⁺ | [Cu(PFP)₂]²⁻ | 4 (Square Planar) acs.org |

| Co²⁺ | [Co(PFP)₃]³⁻ | 6 (Octahedral) |

| Fe³⁺ | [Fe(PFP)₃]³⁻ | 6 (Octahedral) acs.org |

| Zn²⁺ | [Zn(PFP)₂]²⁻ | 4 (Tetrahedral) acs.org |

| Mn²⁺ | [Mn(PFP)₂]²⁻ | 4 (Tetrahedral) acs.org |

| Ti⁴⁺ | [Ti(PFP)₃]²⁻ | 6 (Octahedral) wikipedia.org |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound often utilizes its deprotonated form, perfluoropinacolate, as a ligand. The strong electron-withdrawing nature of the trifluoromethyl groups in this compound enhances the acidity of its hydroxyl protons, facilitating deprotonation and coordination to a metal center.

One notable example is the selective synthesis of monomeric and dimeric Molybdenum(VI) perfluoropinacolate complexes. digitellinc.com The use of perfluorinated alkoxide ligands like perfluoropinacolate is advantageous due to the increased tolerance of the resulting complexes to protonolysis and a diminished tendency to form polynuclear species through alkoxide bridges. digitellinc.com This characteristic is attributed to the decreased π-donor ability of the fluorinated alkoxides compared to their non-fluorinated counterparts. digitellinc.com

General synthetic strategies for metal complexes with perfluorinated ligands, which can be applied to this compound, include salt metathesis and alkane or salt elimination reactions. These methods are typically carried out in non-polar solvents.

The characterization of these metal complexes is comprehensive, employing a variety of spectroscopic and analytical techniques to elucidate their structure and bonding. Common characterization methods include:

X-ray Diffraction: Provides detailed information about the molecular structure in the solid state, including bond lengths and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR are crucial for characterizing the ligand environment and confirming the coordination of the perfluoropinacolate ligand.

Infrared (IR) Spectroscopy: Used to identify characteristic vibrational frequencies of the coordinated perfluoropinacolate ligand.

Mass Spectrometry: Helps in determining the molecular weight and fragmentation pattern of the complexes.

Elemental Analysis: Confirms the empirical formula of the synthesized complexes.

A summary of common characterization techniques is provided in the table below.

| Technique | Information Obtained |

| X-ray Diffraction | Solid-state molecular structure, bond lengths, and angles. |

| NMR Spectroscopy | Ligand environment, coordination confirmation. |

| IR Spectroscopy | Characteristic vibrational frequencies of the ligand. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. |

| Elemental Analysis | Empirical formula confirmation. |

Organic Reactions and Catalysis

This compound has emerged as a versatile reagent and catalyst in a range of organic reactions, attributed to its unique electronic properties.

Organocatalytic Processes

This compound plays a significant role in various organocatalytic reactions, where it can act as a promoter or co-catalyst.

A notable application of this compound is in the organocatalytic Beckmann rearrangement. acs.orgorganic-chemistry.org This reaction traditionally requires strong acids, but a milder approach utilizes a boronic acid/perfluoropinacol system. acs.orgorganic-chemistry.org In this system, 2-alkoxycarbonyl- and 2-phenoxycarbonyl-phenylboronic acids act as efficient catalysts for the direct and chemoselective activation of oxime N–OH bonds. acs.orgorganic-chemistry.org

The reaction proceeds under ambient conditions with only 5 mol % of the boronic acid catalyst and this compound as an additive in a polar solvent mixture. acs.orgorganic-chemistry.org This method displays a broad substrate scope, high functional group tolerance, and provides high yields of the corresponding amides. acs.orgorganic-chemistry.org Mechanistic studies, including ¹¹B NMR spectroscopy, suggest that this compound forms a transient, electrophilic boronic ester. acs.org This ester is thought to function as an internal Lewis acid, activating the ortho-carboxyester and accelerating the initial, rate-limiting transesterification step between the boronic acid and the oxime. acs.org

The key features of this catalytic system are summarized below.

| Feature | Description |

| Catalyst System | 2-Alkoxycarbonyl-/2-phenoxycarbonyl-phenylboronic acid with this compound as an additive. acs.orgorganic-chemistry.org |

| Reaction Conditions | Ambient temperature, polar solvent mixture. acs.orgorganic-chemistry.org |

| Substrate Scope | Wide variety of diaryl, aryl-alkyl, heteroaryl-alkyl, and dialkyl oximes. acs.org |

| Advantages | Mild conditions, high yields, broad functional group tolerance. acs.orgorganic-chemistry.org |

This compound has been shown to be a highly efficient protecting group that promotes the amidination of 2-aminophenylboronic acid. arkat-usa.org In a comparative study with other fluorinated alcohols like hexafluoroisopropanol and perfluoro-t-butanol, this compound demonstrated superior performance in facilitating this transformation. arkat-usa.org

The increased efficiency is attributed to the enhanced inductive effect and potential ring strain in the fully protected boronate ester formed with this compound, which increases the reactivity of the boron center. arkat-usa.org The reaction is typically carried out with mild heating, using an excess of the nitrile and this compound. arkat-usa.org While this method is highly effective for the amidination step, deprotection of the resulting boronate ester can be challenging due to the strong coordination of the amidine to the boron. arkat-usa.org

Friedel–Crafts Alkylation

The direct application of this compound as a catalyst or reagent in Friedel–Crafts alkylation reactions is not extensively documented in the reviewed scientific literature. Friedel–Crafts reactions are a cornerstone of organic synthesis for the alkylation and acylation of aromatic rings, typically employing strong Lewis acids as catalysts. wikipedia.orgmt.comnih.govlibretexts.orgmasterorganicchemistry.com While fluorinated compounds are used in various contexts within organic chemistry, the specific role of this compound in promoting Friedel-Crafts alkylation remains an area that is not well-established in the available research.

Formation of Adducts with Alcohols and Ketones

This compound is known to form stable adducts with Lewis bases such as ethers, alcohols, and ketones. This property can be utilized for the detection or separation of these compounds from mixtures.

A specific example of adduct formation with alcohols is the synthesis of fluorophilic ethers through a Mitsunobu reaction. researchgate.net In this reaction, this compound reacts with 3-perfluoroalkyl-1-propanols in the presence of triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD) to yield the corresponding ethers in high yields. researchgate.net This demonstrates the ability of the hydroxyl groups of this compound to react and form stable adducts with alcohols under specific reaction conditions.

While direct structural studies of this compound adducts with simple alcohols and ketones are not widely available, the behavior of other strong Lewis acids with ketones provides some insight. For instance, Lewis acid-base adducts between AsF₅ and various ketones have been synthesized and characterized. researchgate.net Spectroscopic analysis of these adducts shows a characteristic decrease in the C=O stretching frequency in the IR spectrum and a significant deshielding of the carbonyl carbon resonance in the ¹³C NMR spectrum upon adduct formation, indicating a polarization of the C=O bond. researchgate.net It is plausible that this compound, with its acidic hydroxyl protons, could form hydrogen-bonded adducts with alcohols and ketones, leading to similar spectroscopic changes.

Reactions with Boron Compounds and Boronic Acids

This compound exhibits notable reactivity with various boron compounds, serving both as a ligand and a protecting group. Its electron-withdrawing trifluoromethyl groups significantly influence the properties and reactivity of the resulting boron-containing compounds.

One key application of this compound in this context is as a protecting group for boronic acids. Research has shown that this compound is an efficient protecting group for promoting the amidination of 2-aminophenylboronic acid. griffith.edu.au The formation of a boronate ester with this compound activates the boronic acid for subsequent reactions while protecting it from undesired side reactions. The stability of boronic acid esters is known to increase with steric hindrance around the ester, a characteristic that this compound provides. nih.gov

The reaction between phenylboronic acid and diols, such as this compound, has been studied to understand the mechanism of boronate ester formation. These reactions typically involve an equilibrium between the trigonal boronic acid and the tetrahedral boronate anion, with the former generally being the more reactive species. chem-station.com The strong electron-withdrawing nature of the trifluoromethyl groups in this compound can influence the Lewis acidity of the boron center in the resulting ester, thereby affecting its stability and reactivity in subsequent transformations like the Suzuki-Miyaura cross-coupling. chem-station.comnih.gov

While pinacol esters are widely used in cross-coupling reactions, the use of this compound-derived esters can offer unique advantages due to their modified electronic properties and stability. nih.gov The deprotection of such boronate esters can be achieved through various methods, including hydrolysis or transesterification. nih.gov

Table 1: Examples of this compound Reactions with Boron Compounds

| Reactant | Product Type | Application/Significance |

| 2-Aminophenylboronic Acid | This compound boronate ester | Protecting group for amidination reactions. griffith.edu.au |

| Phenylboronic Acid | Phenylboronate ester | Model for studying boronate ester formation. chem-station.com |

Reactivity with Sulfur Tetrafluoride

Sulfur tetrafluoride (SF₄) is a potent fluorinating agent capable of converting hydroxyl groups to carbon-fluorine bonds. wikipedia.org The reaction of SF₄ with diols is a known transformation, and this compound, being a vicinal diol, is expected to react with SF₄.

The general mechanism of fluorination with SF₄ is thought to proceed via the formation of an alkoxysulfur trifluoride intermediate. wikipedia.org For a vicinal diol like this compound, the reaction with SF₄ would likely lead to the replacement of one or both hydroxyl groups with fluorine atoms. Studies on the reaction of SF₄ with other vicinal diols have shown that difluorination can occur, often with inversion of configuration at one of the alcohol centers. wikipedia.org

The reactivity of alcohols with SF₄ is enhanced by the presence of electron-withdrawing groups, which increase the acidity of the hydroxyl protons. wikipedia.org The trifluoromethyl groups in this compound are strongly electron-withdrawing, which should facilitate the initial reaction with SF₄. However, the steric bulk of the trifluoromethyl groups might also influence the reaction rate and the stereochemical outcome.

While specific studies on the reaction of this compound with sulfur tetrafluoride are not extensively detailed in the provided search results, the established reactivity of SF₄ with fluorinated alcohols and vicinal diols suggests a pathway involving the formation of fluorinated products. wikipedia.orgthieme-connect.de

Table 2: Expected Products from the Reaction of Diols with Sulfur Tetrafluoride

| Diol Type | Expected Product(s) | Mechanistic Feature |

| Vicinal Diol | Difluorinated alkane | Potential for inversion of configuration at one stereocenter. wikipedia.org |

| Fluorinated Alcohol | Fluoroalkane | Enhanced reactivity due to increased acidity of the hydroxyl group. wikipedia.org |

Interaction with Xenon Difluoride

Xenon difluoride (XeF₂) is a powerful fluorinating and oxidizing agent. Its reactions with organic molecules can proceed through various mechanisms, including electrophilic addition and single electron transfer (SET). semanticscholar.orgresearchgate.net

The interaction of xenon difluoride with alcohols can lead to the formation of unstable alkoxyxenon fluoride (B91410) intermediates. rsc.org However, in the case of this compound, attempts to synthesize stable xenon esters have been unsuccessful. This suggests that the resulting perfluoropinacolatoxenon species is likely highly unstable and readily decomposes.

The high electronegativity of the perfluoropinacolato ligand, due to the numerous fluorine atoms, would significantly affect the stability of any potential xenon ester. The electron-withdrawing nature of the perfluorinated backbone could destabilize the Xe-O bond, leading to decomposition rather than the formation of a stable product.

While a stable ester is not formed, the interaction between XeF₂ and this compound may still involve the formation of transient intermediates that could participate in subsequent reactions if other substrates are present. The reactivity of XeF₂ is known to be influenced by the solvent, the material of the reaction vessel, and the presence of acid catalysts, all of which could play a role in the outcome of its interaction with this compound. semanticscholar.orgresearchgate.net

Reaction with Phenylarsonic Acid

This compound reacts with phenylarsonic acid in a condensation reaction to form a novel dimeric, double-spiro oxyarsorane. griffith.edu.aunih.gov This product is structurally characterized as {PhAs(FpinH₋₂)O}₂. nih.govscispace.com

The formation of this spiro-arsorane involves the chelation of the arsenic center by the two hydroxyl groups of this compound. The steric demand of the this compound ligand is a key factor in the formation of the dimeric structure. nih.gov The reaction proceeds by the elimination of water, leading to the formation of As-O bonds and a five-membered ring containing the arsenic atom.

This reaction is an example of the broader chemistry of pentavalent arsenic compounds with diols to form spirocyclic structures. The resulting arsoranes can exhibit interesting structural and stability properties. The stability of these compounds has been investigated in both acidic and neutral aqueous media, indicating their potential for applications where controlled release or interaction with biological systems is desired. nih.gov

Table 3: Product of the Reaction between this compound and Phenylarsonic Acid

| Reactants | Product | Product Structure | Reference(s) |

| This compound, Phenylarsonic Acid | Dimeric double-spiro oxyarsorane | {PhAs(FpinH₋₂)O}₂ | griffith.edu.aunih.govscispace.com |

Applications of Perfluoropinacol in Advanced Materials and Chemical Technologies

Electrolyte Development for Batteries

The quest for safer, more efficient, and higher energy-density batteries has led to intensive research into novel electrolyte components. Perfluoropinacol is central to the design of advanced borate-based salts that exhibit remarkable properties for next-generation battery systems, particularly for sodium-ion batteries (SIBs) and room-temperature sodium-sulfur (Na-S) batteries.

A key compound derived from this compound is Sodium bis(this compound) borate (B1201080), systematically named Sodium bis(perfluoropinacolato)borate and often abbreviated as Na[B(O₂C₂(CF₃)₄)₂] or Na-PPB. researchgate.nettandfonline.com This salt is synthesized from readily available starting materials, such as this compound and sodium borohydride (B1222165) (Na[BH₄]), in a scalable process. cdnsciencepub.comacs.org The resulting anion, [B(O₂C₂(CF₃)₄)₂]⁻ or [B(pp)₂]⁻, is a weakly coordinating anion (WCA). uni-stuttgart.descite.ai This characteristic is crucial as it facilitates the dissociation of the salt in the electrolyte solvent, leading to a higher concentration of mobile charge carriers (Na⁺ ions) and thus enhancing ionic conductivity. scite.ainims.go.jp

The synthesis of Na-PPB can be achieved through a one-pot reaction, yielding the salt in high purity. uni-stuttgart.de Its molecular structure has been confirmed through techniques like NMR spectroscopy and single-crystal X-ray analysis. cdnsciencepub.comuni-stuttgart.de The development of Na-PPB electrolytes represents a significant advancement, offering a promising alternative to conventional salts like sodium hexafluorophosphate (B91526) (NaPF₆), which is known for its high hygroscopicity and the generation of toxic hydrogen fluoride (B91410) (HF). researchgate.netresearchgate.netnih.gov

Electrolytes based on the bis(perfluoropinacolato)borate anion demonstrate exceptional stability, a critical requirement for long-lasting and safe batteries. Na-PPB shows high tolerance to air and water and was found to be stable under atmospheric conditions for at least 20 days without any signs of degradation. researchgate.netresearchgate.net This contrasts sharply with salts like NaPF₆, which readily react with moisture. nih.gov

The electrochemical stability of these electrolytes is another key advantage. When formulated with solvents like propylene (B89431) carbonate (PC) and fluoroethylene carbonate (FEC), the Na-PPB electrolyte exhibits a high oxidative stability window, exceeding 5.5 V on an aluminum current collector. uni-stuttgart.de This stability is vital for use with high-voltage cathode materials. Research has shown that Na-PPB electrolytes lead to more stable electrode-electrolyte interfaces compared to those formed with NaPF₆. researchgate.netd-nb.info

In terms of performance, Na-PPB electrolytes have enabled significant achievements in room-temperature Na-S batteries using a sulfurized poly(acrylonitrile) (SPAN) cathode. uni-stuttgart.denanoge.org In such a system, a cell demonstrated an initial discharge capacity of 1140 mAh/gₛᵤₗfᵤᵣ at a high rate of 2C. uni-stuttgart.de Remarkably, it retained a high capacity of 965 mAh/gₛᵤₗfᵤᵣ after 500 cycles, showcasing excellent cycling stability and a high coulombic efficiency of 100%. researchgate.netuni-stuttgart.de

The ionic conductivity of Na-PPB in a 1 M solution with a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) has been measured, contributing to its strong performance as an electrolyte salt. nih.govd-nb.info

Table 1: Performance of Na-PPB Electrolyte in a Na-SPAN Cell

| Parameter | Value | Source(s) |

|---|---|---|

| Electrolyte Composition | 1M Na-PPB in PC + 10 wt% FEC | tandfonline.comuni-stuttgart.de |

| Cathode | Sulfurized Poly(acrylonitrile) (SPAN) | uni-stuttgart.denanoge.org |

| Oxidative Stability | > 5.5 V (vs. Na/Na⁺) on Al | uni-stuttgart.de |

| Initial Discharge Capacity (at 2C) | 1140 mAh/gₛᵤₗfᵤᵣ | uni-stuttgart.de |

| Discharge Capacity after 500 cycles (at 2C) | 965 mAh/gₛᵤₗfᵤᵣ | uni-stuttgart.de |

Homogeneous Catalysis with Lewis Superacidic Systems

This compound is instrumental in the design of exceptionally strong, neutral Lewis acids, some of which qualify as Lewis superacids (LSAs)—species more acidic than the benchmark antimony pentafluoride (SbF₅). oup.com These powerful catalysts are typically based on silicon or germanium centers, where the perfluoropinacolato ligand plays a key role in enhancing Lewis acidity through its potent electron-withdrawing effects. oup.comoup.com

Bis(perfluoropinacolato)silane, for example, is a neutral silane (B1218182) Lewis superacid that can be synthesized on a gram scale. nih.govresearchgate.net The synthesis involves reacting lithiated this compound with a silane source like tetrachlorosilane (B154696) (SiCl₄). oup.com The resulting complex demonstrates remarkable catalytic activity in various chemical transformations that are challenging for conventional catalysts. oup.comresearchgate.net

These this compound-stabilized systems have been successfully employed as catalysts in homogeneous reactions, including:

Hydrosilylation: The conversion of aldehydes to ethers. oup.com

Deoxygenation: The removal of oxygen from compounds like benzophenone. researchgate.net

Hydrodefluorination: The challenging activation and cleavage of strong carbon-fluorine (C-F) bonds. researchgate.net

Amidination: this compound has been shown to react with boronic acids in situ to form a more electrophilic boron center, which efficiently catalyzes the amidination of nitriles. mdpi.comarkat-usa.org

The use of perfluoropinacolato ligands provides a combination of strong electronic effects and sufficient kinetic stability, paving the way for new applications of earth-abundant elements like silicon in catalysis. oup.comnih.gov

Novel Eluent Additives in Chromatography

In the field of analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), mobile phase additives are crucial for achieving good separation and detection of analytes. This compound has been introduced as a novel, fluorinated eluent additive for reversed-phase chromatography. ut.eeresearchgate.net

Research has demonstrated that this compound, when added to the mobile phase, has a significant impact on the retention behavior of acidic and basic compounds. ut.eenih.gov Key findings include:

A drastic increase in the retention of basic polar analytes when using a basic medium. ut.eenih.gov

A general decrease in the retention of acidic analytes. ut.eenih.gov

This unique behavior allows for different selectivity compared to conventional additives like ammonium (B1175870) acetate, providing chromatographers with a new tool to optimize separations. researchgate.net The use of this compound and other fluoroalcohols as additives is a subject of fundamental research that aims to better understand retention mechanisms in chromatography. ut.ee Notably, the introduction of this compound as an eluent additive marked its first-ever use in this context. ut.ee

Table 2: Effect of this compound as an Eluent Additive in Reversed-Phase Chromatography

| Analyte Type | Observed Effect on Retention | Source(s) |

|---|---|---|

| Basic Polar Analytes | Drastic increase | ut.eenih.gov |

Intermediate in the Synthesis of Other Perfluorinated Compounds

This compound serves as a valuable intermediate in the synthesis of a variety of other perfluorinated compounds, leveraging its unique structure and high fluorine content. ontosight.ai Its derivatives are used to build more complex molecules with tailored properties for specific high-performance applications.

This compound is used as a precursor or intermediate in the creation of specialized fluoropolymers and fluoroelastomers. ontosight.aisemi.org Fluoropolymers are prized for their exceptional chemical resistance, thermal stability, and low surface energy. researchgate.net Fluoroelastomers are a class of synthetic rubbers that offer high performance in extreme environments, particularly in sealing applications where resistance to heat and chemicals is paramount. semi.org The incorporation of structural motifs derived from this compound can impart specific properties to the final polymer. While detailed industrial synthetic routes are often proprietary, the role of this compound as a building block is recognized in the preparation of these advanced materials. ontosight.ai

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym | Chemical Formula |

|---|---|---|

| This compound | PP, Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol | C₆H₂F₁₂O₂ or [(CF₃)₂C(OH)]₂ |

| Sodium bis(this compound) borate | Na-PPB, Na[B(pp)₂] | Na[B(O₂C₂(CF₃)₄)₂] |

| Sodium hexafluorophosphate | NaPF₆ | NaPF₆ |

| Propylene Carbonate | PC | C₄H₆O₃ |

| Fluoroethylene Carbonate | FEC | C₃H₃FO₃ |

| Ethylene Carbonate | EC | C₃H₄O₃ |

| Diethyl Carbonate | DEC | C₅H₁₀O₃ |

| Antimony Pentafluoride | SbF₅ | SbF₅ |

| Tetrachlorosilane | SiCl₄ | SiCl₄ |

| Ammonium Acetate | - | CH₃COONH₄ |

| Hydrogen Fluoride | HF | HF |

Potential in Medical Imaging Agents and Pharmaceutical Solvents

This compound, a highly fluorinated diol, has garnered attention for its potential applications in the medical and pharmaceutical fields. ontosight.ai Its unique properties make it a candidate for use as a component in medical imaging agents and as a specialized solvent in pharmaceutical formulations. ontosight.ai

Research has explored the use of this compound in several areas of medical technology. In the field of magnetic resonance imaging (MRI), this compound-based ¹⁹F NMR field probes have been utilized. ethz.ch These probes, with a droplet diameter of 1 mm, help to avoid radiofrequency interference between the monitoring and the imaging experiment, a significant challenge in advanced MRI techniques. ethz.ch

Furthermore, this compound is identified as a useful diol for deriving boronic acid esters, which can be part of radiolabeled agents for the non-invasive imaging and diagnosis of conditions like thromboembolic disorders. google.com

As a solvent, this compound's utility in pharmaceuticals is linked to its ability to form stable formulations. It is listed as a suitable dihydroxy compound for creating compositions with boronic acid compounds. google.com For such pharmaceutical uses, it is noted that the dihydroxy compound should ideally be pharmaceutically acceptable and soluble in water or alcoholic solvents. google.com this compound is miscible with water in all proportions. google.com Its capacity to dissolve various high molecular weight polymers also underscores its potent solvent capabilities, which can be relevant for formulating complex drug delivery systems. google.com Solvents are critical in pharmaceutical manufacturing for processes like purification, extraction, and crystallization, ensuring the purity and stability of active pharmaceutical ingredients (APIs). coastviewsolvents.com

Table 1: Investigated Roles of this compound in Medical and Pharmaceutical Contexts

| Application Area | Specific Role of this compound | Research Context | Source(s) |

| Medical Imaging | Component of ¹⁹F NMR field probes | Used to prevent RF interference during MRI experiments. | ethz.ch |

| Derivatizing agent | Used to create boronic acid esters for radiolabeled imaging agents. | google.com | |

| Pharmaceuticals | Formulation component/Solvent | Used to form stable formulations with boronic acid compounds. | google.com |

| General Solvent | Explored as a solvent for pharmaceuticals due to its properties. | ontosight.ai |

Antifreeze Applications

The properties of this compound make it a suitable compound for antifreeze applications. google.com Its addition to water effectively depresses the freezing point of the mixture. google.com

A distinct and significant advantage of using this compound as an antifreeze is its behavior upon freezing. google.com Unlike water, which expands as it turns to ice, a mixture of this compound and water contracts during the freezing process. google.com This characteristic prevents the cracking or distortion of the vessel containing the mixture, a critical benefit for protecting containers and systems from damage caused by freezing. google.com This property, combined with its excellent thermal stability, makes it a valuable compound for heat transfer applications where low temperatures are encountered. google.com

Table 2: Key Properties of this compound for Antifreeze Use

| Property | Description | Advantage | Source(s) |

| Freezing Point Depression | Depresses the freezing point of water when added. | Standard function of an antifreeze agent. | google.com |

| Volume Change on Freezing | The aqueous mixture contracts as it freezes. | Prevents cracking or distortion of containers, unlike water which expands. | google.com |

| Thermal Stability | Remains unchanged after being heated for 5 hours at 250°C in a sealed vessel. | Suitable for use in systems with wide temperature ranges. | google.com |

Environmental and Toxicological Considerations of Perfluoropinacol

Persistence and Bioaccumulation

Potential Toxicity

The toxicological profile of perfluoropinacol has been a subject of investigation, particularly concerning its acute effects and developmental impacts. Research indicates it is a highly toxic material. chem-soc.si

This compound is classified as having significant acute toxicity through multiple routes of exposure. nih.govsigmaaldrich.com It is considered harmful if swallowed or inhaled and is classified as fatal in contact with skin. nih.govsigmaaldrich.com One account noted that a single drop of this compound on the skin of a guinea pig was sufficient to cause death. acs.org Another study highlighted that its handling is potentially hazardous due to high toxicity from both skin contact and inhalation. chem-soc.si

Specific toxicity values have been determined in animal studies. The oral lethal dose 50% (LD50) in mice is reported as 600 mg/kg. chemicalbook.comchemicalbook.com The lethal concentration 50% (LC50) for inhalation in rats over a 4-hour period is 1974 ppm. chemicalbook.com

| Hazard Classification | Endpoint | Species | Value | Reference |

|---|---|---|---|---|

| Acute Toxicity (Oral) | LD50 | Mouse | 600 mg/kg | chemicalbook.comchemicalbook.com |

| Acute Toxicity (Dermal) | GHS Classification | N/A | Fatal in contact with skin (Category 1) | nih.govsigmaaldrich.com |

| Acute Toxicity (Inhalation) | LC50 (4h) | Rat | 1974 ppm | chemicalbook.com |

| Acute Toxicity (Inhalation) | GHS Classification | N/A | Harmful if inhaled (Category 4) | nih.govsigmaaldrich.com |

The potential for PFAS to cause developmental toxicity is an area of active research. nih.gov While many PFAS have not been evaluated for developmental toxicity, high-throughput screening methods are being employed to prioritize chemicals for further testing. mdpi.com

In a large-scale study, 182 different PFAS chemicals, including this compound, were screened for developmental toxicity using a zebrafish model. mdpi.comresearchgate.netnih.gov In this assay, zebrafish embryos were exposed to the compounds from fertilization, and various developmental endpoints such as mortality, hatching, edema, and structural abnormalities were assessed six days later. researchgate.net The study found that 30% of the evaluated PFAS were developmentally toxic. mdpi.comresearchgate.net Although this compound was included in this comprehensive screen, the published data did not indicate it was positive for developmental toxicity under the specific conditions and endpoints measured. researchgate.netnih.gov Such screening studies are critical for identifying potentially harmful compounds within the large PFAS class for more detailed toxicological assessment. mdpi.com

Environmental Fate and Transport Studies

While specific environmental fate and transport studies on this compound are limited, the behavior of PFAS as a class provides insight. The unique chemical properties of PFAS, having both hydrophobic and hydrophilic parts, influence how they move through the environment. nih.gov These compounds can partition to interfaces, such as between air and water. nih.gov

Studies on other perfluorinated compounds show they can be transported over long distances. nih.gov Transport pathways include movement through ocean currents and atmospheric transport, either as particles or through the degradation of volatile precursor compounds. nih.govyoutube.com The physical and chemical properties of these substances, such as solubility and vapor pressure, suggest they will primarily accumulate in surface waters, with oceans being a major sink. nih.gov The extent of sorption to soils and sediments is also a key factor in their environmental transport. nih.gov

Regulatory and Disposal Considerations for Perfluorinated Compounds

The regulation and disposal of PFAS-containing materials are complex and evolving. veolianorthamerica.comwisconsin.gov Currently, in the United States, most PFAS are not individually designated as hazardous waste under the Resource Conservation and Recovery Act (RCRA). wisconsin.govsciencepolicyjournal.org However, regulatory agencies like the U.S. Environmental Protection Agency (EPA) are taking steps to control the release of these chemicals. veolianorthamerica.com The EPA has issued interim guidance on the destruction and disposal of PFAS, and national management plans, such as Australia's PFAS National Environmental Management Plan (NEMP 3.0), provide frameworks for handling contaminated materials. epa.sa.gov.auadvantekwms.comosd.mil

Due to the chemical stability of PFAS, their disposal presents significant challenges. advantekwms.com The recommended and commercially available technologies for disposal aim to contain or destroy the compounds and include:

High-Temperature Incineration: Licensed hazardous waste incinerators can be used for the thermal destruction of PFAS. wisconsin.govepa.sa.gov.au

Landfills: Disposal in licensed solid waste or hazardous waste (Subtitle C) landfills is an option, designed to contain the waste and prevent leaching into the environment. veolianorthamerica.comadvantekwms.com

Underground Injection: Deep well injection places PFAS-contaminated liquid waste far below drinking water aquifers, providing a method of permanent containment. veolianorthamerica.comadvantekwms.com

Disposal decisions for waste containing PFAS depend on factors such as the type of waste, concentration of PFAS, and applicable state and federal regulations. wisconsin.gov

Table of Compound Names

| Common Name/Acronym | Chemical Name |

| This compound | 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol |

| PFOA | Perfluorooctanoic acid |

| PFOS | Perfluorooctane sulfonate |

| PFOSA | Perfluorooctanesulfonamide |

| N-MeFOSA | N-methylperfluorooctane sulfonamide |

Theoretical and Computational Chemistry Studies of Perfluoropinacol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively applied to investigate the electronic structures and properties of perfluoropinacol and its metal complexes.

Detailed studies have been conducted on high-spin Fe(II) complexes supported by the perfluoropinacolate (pinF²⁻) ligand, such as {K(DME)2}2[Fe(pinF)2]. nih.gov DFT and ab initio Complete Active Space Self-Consistent Field (CASSCF) calculations were used to corroborate experimental data from Mössbauer and high-field electron paramagnetic resonance (HFEPR) spectroscopies. nih.gov These calculations helped to analyze the zero-field splitting (ZFS) and hyperfine structure parameters of the S=2 ground state. nih.gov For the square-planar {K(DME)2}2[Fe(pinF)2] complex, the analysis indicated a z² ground state. nih.gov

| Complex | Parameter | Value |

|---|---|---|

| {K(DME)2}2[Fe(pinF)2] | D (cm⁻¹) | +15.17 |

| E/D | 0.082 | |

| ΔEQ (mm/s) | 0.626 |

DFT has also been used to study complexes involving the this compound borate-based anion, [B(O2C2(CF3)4)2]⁻, known as [FPB]⁻. acs.orgacs.org Periodic-DFT calculations on the σ-alkane complex [Rh(Cy2PCH2CH2PCy2)(exo-η²η²-norbornane)][FPB] showed that the η²C–H binding mode is characterized by dominant C–H → Rh σ-donation. acs.org Furthermore, DFT calculations have been employed to investigate organoantimony(V) Lewis acids containing a perfluoropinacolato ligand, highlighting the role of the σ*(Sb-Cphenyl) orbital in the compound's Lewis acidity. researcher.life In the context of materials science, DFT calculations revealed a weak interaction between Na⁺ ions and the oxygen atoms in sodium bis(this compound)borate (Na-PPB), which is used as an electrolyte, leading to facile cation movement. researchgate.nethelsinki.fi

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are powerful computational methods for studying chemical processes in large, complex systems like enzymes or solutions. mpg.dewikipedia.orgnih.gov In this approach, the chemically active region of a system, where bond breaking or formation occurs, is treated with a high level of quantum mechanics (QM) theory for accuracy. mpg.denih.gov The remainder of the system, such as the protein scaffold or solvent, is described using a less computationally demanding molecular mechanics (MM) force field. mpg.dewikipedia.org The primary advantage of QM/MM methods is their efficiency, allowing for the study of reactivity in systems too large for a full QM treatment. wikipedia.org

While QM/MM simulations are a staple in computational biochemistry and materials science for modeling reaction mechanisms and dynamics, a specific application of this method focused directly on this compound was not prominently featured in the surveyed literature. nih.govnih.gov

Classical Ligand Field Theory Calculations

Classical Ligand Field Theory (LFT) and its simpler electrostatic precursor, Crystal Field Theory (CFT), have been used to interpret the electronic structures and spectroscopic properties of transition metal complexes involving this compound. mit.eduquantum-chemistry-history.com These theories describe how the electrostatic field of the surrounding ligands—in this case, the perfluoropinacolate oxygen atoms—removes the degeneracy of the metal's d-orbitals. mit.eduresearchgate.net

The application of these theories is evident in studies of cobalt and iron complexes. For instance, the electronic properties of a square-planar Co(III) complex with this compound were analyzed with the support of classical ligand field theory calculations. fsu.edu Similarly, the electronic structure of the high-spin Fe(II) complex {K(DME)2}2[Fe(pinF)2] was analyzed within the framework of crystal-field theory. nih.gov This analysis, supported by DFT calculations, provided a rationale for the observed magnetic anisotropy and zero-field splitting parameters, linking them to the specific d-orbital energy level arrangement caused by the perfluoropinacolate ligands. nih.gov

Studies on Acidity (pKa) and Hydrogen Bonding

This compound is known for its pronounced acidic character, a consequence of the strong electron-withdrawing effects of its four trifluoromethyl groups. cdnsciencepub.com Experimental studies have determined its acidity constants (pKa). The first pKa (pKa1) is reported as 5.95, while the second (pKa2) is 10.43. cdnsciencepub.comresearchgate.net These values have been measured in aqueous solutions using techniques such as ¹⁹F NMR, which is particularly advantageous for studying fluorocompounds as it does not require precise concentrations and is tolerant of impurities. researchgate.netut.eeut.ee

| Acidity Constant | Reported Value | Reference |

|---|---|---|

| pKa₁ | 5.95 | cdnsciencepub.comresearchgate.net |

| pKa₂ | 10.43 | researchgate.net |

The strong acidity of the hydroxyl protons enables this compound to act as a potent hydrogen bond donor. cdnsciencepub.com It forms tenacious hydrogen-bonded complexes with various donor solvents, which can be stable enough to withstand distillation. cdnsciencepub.com The ability of organic fluorine to participate in hydrogen bonding, while sometimes debated, is well-established in this context due to the highly polarized O-H bonds. cdnsciencepub.comrsc.org In crystal structures of its complexes, hydrogen bonding to water molecules within the lattice has also been observed. osti.gov

Structural and Electronic Properties Analyses

The structural and electronic properties of this compound and its derivatives have been characterized through various experimental and computational methods, including single-crystal X-ray diffractometry and spectroscopy.

Structural analyses of lanthanide perfluoropinacolate complexes, such as [K(THF)2][Ln(pinF)2(THF)x], have provided detailed information on bond lengths and angles. wheatoncollege.edu In these complexes, it was found that as the ionic radius of the lanthanide (Ln³⁺) ion decreases across the series (a phenomenon known as lanthanide contraction), the metal-ligand bond lengths become shorter and the coordination sphere becomes more compact. wheatoncollege.edu A preliminary X-ray crystallographic study of this compound ortho-sulfite reported a tetragonal crystal system with the space group I4₁/a. cdnsciencepub.com More detailed structural data is available for a pentavalent silicate (B1173343) anion stabilized by two perfluoropinacolato ligands, [Si(pinF)2F]⁻. d-nb.info

The electronic properties are intrinsically linked to the structure. The electron-withdrawing nature of the perfluoropinacolate ligand significantly influences the electronic environment of the central atom it coordinates. In the case of the Fe(II) complex {K(DME)2}2[Fe(pinF)2], a combination of spectroscopy and DFT calculations determined that the complex has a z² ground state and provided precise values for its electronic parameters, such as the zero-field splitting. nih.gov

| Compound | Parameter | Value | Method | Reference |

|---|---|---|---|---|

| This compound ortho-sulfite | Crystal System | Tetragonal | X-ray Crystallography | cdnsciencepub.com |

| Space Group | I4₁/a | |||

| Unit Cell Dimensions (Å) | a = 23.08, c = 15.18 | |||

| [Si(pinF)₂F]⁻ | Si-F Bond Length (Å) | 1.592(2) | SC-XRD | d-nb.info |

| Si-O Bond Lengths (Å) | 1.698 to 1.740 |

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Applications

Perfluoropinacol has demonstrated significant potential as a co-catalyst and a ligand in various chemical transformations. Its strong electron-withdrawing nature enhances the Lewis acidity of associated metal centers, opening avenues for new catalytic activities.

Enhanced Lewis Acidity: The addition of this compound to boronic acid catalysts has been shown to create a more electrophilic and Lewis acidic boronic ester in situ. mdpi.comrsc.org This enhanced reactivity enables challenging reactions, such as the Friedel–Crafts alkylation of electronically deactivated benzylic alcohols, which are difficult with conventional catalysts. mdpi.comrsc.org Spectroscopic evidence supports the formation of this more active species. rsc.org

Organocatalysis: Research has identified 2-alkoxycarbonyl- and 2-phenoxycarbonyl-phenylboronic acids as effective catalysts for the Beckmann rearrangement when used with this compound as an additive. acs.org This system operates under mild, ambient conditions and demonstrates a broad substrate scope and high functional group tolerance. acs.org Mechanistic studies, including 11B NMR spectroscopy, suggest that this compound forms a transient, electrophilic boronic ester that acts as an internal Lewis acid, accelerating the rate-limiting step of the reaction. acs.orgacs.org

Silicon-Based Lewis Superacids: this compound has been instrumental in the development of neutral silicon-centered Lewis superacids. researchgate.net The reaction of lithiated this compound with silane (B1218182) sources yields silicates that have been characterized by single-crystal X-ray diffraction. oup.com These silicon complexes, stabilized by perfluoropinacolato ligands, exhibit exceptional Lewis acidity and have been successfully employed as catalysts in reactions such as hydrodefluorination, deoxygenation of ketones, and hydrosilylation of aldehydes. researchgate.netoup.com

Future work will likely focus on expanding the scope of this compound-enhanced catalysis to other challenging organic transformations and exploring its use with a wider range of metal centers. The development of chiral versions of this compound-based catalysts could also open up new possibilities in asymmetric synthesis.

Development of New this compound-based Materials

The unique properties imparted by the high fluorine content of this compound make it an attractive building block for advanced materials with tailored functionalities.